molecular formula C6H10N4O B6638721 N-ethyl-1-methyltriazole-4-carboxamide

N-ethyl-1-methyltriazole-4-carboxamide

Cat. No.: B6638721
M. Wt: 154.17 g/mol
InChI Key: JHJHBADZKLHNNJ-UHFFFAOYSA-N
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Description

N-ethyl-1-methyltriazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyltriazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyltriazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-ethyl-1-methyltriazole-4-carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-ethyl-1-methyltriazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-1-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-ethyl-1H-1,2,3-triazole-4-carboxamide
  • 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

N-ethyl-1-methyltriazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethyl-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-7-6(11)5-4-10(2)9-8-5/h4H,3H2,1-2H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJHBADZKLHNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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